3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide
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Overview
Description
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. In
Mechanism of Action
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for regulating neuronal excitability. This leads to a decrease in the release of excitatory neurotransmitters, resulting in a reduction in pain and seizure activity.
Biochemical and Physiological Effects
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation. 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has also been found to increase the levels of antioxidant enzymes, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one of the limitations of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
Future Directions
There are several future directions for the study of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the role of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide in modulating the immune system and its potential use in the treatment of autoimmune diseases warrants further investigation.
Conclusion
In conclusion, 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is a promising compound with potential pharmacological properties for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further research is needed to fully understand the potential of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide as a therapeutic agent.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-amino-N-methylbenzamide. The product is then treated with methyl isocyanate to obtain 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide.
Scientific Research Applications
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has also shown promising results in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-8-14(9-12(11)2)17(21)19-15-6-4-5-13(10-15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCEUCMKWLGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide |
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